(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring a benzo[1,3]dioxole (benzodioxol) core and a hydroxyethylamine substituent bearing two distinct thiophene moieties (thiophen-2-yl and thiophen-3-yl). The (E)-configuration of the acrylamide double bond ensures rigidity, which may influence its biological activity and binding affinity to target receptors.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c22-19(6-4-14-3-5-16-17(10-14)25-13-24-16)21-12-20(23,15-7-9-26-11-15)18-2-1-8-27-18/h1-11,23H,12-13H2,(H,21,22)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMFEWBRILIOG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S₂
- Molecular Weight : 345.42 g/mol
This compound features a central acrylamide moiety, substituted with a benzo[d][1,3]dioxole group and a thiophene-based side chain. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds containing benzo[d][1,3]dioxole moieties have demonstrated cytotoxic effects against various cancer cell lines. A study investigating the efficacy of related compounds found that they induced apoptosis in HL-60 human promyelocytic leukemia cells, suggesting that the benzo[d][1,3]dioxole framework may enhance anticancer properties .
Antimicrobial Properties
Compounds with thiophene and acrylamide functionalities have shown promising antimicrobial activity. Research indicates that derivatives of thiophene exhibit significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the benzo[d][1,3]dioxole group may further enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.
Mechanistic Insights
The proposed mechanisms of action for similar compounds include:
- Inhibition of DNA synthesis : Compounds that disrupt DNA replication processes are often effective as anticancer agents.
- Induction of reactive oxygen species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
- Targeting specific enzymes : Many bioactive compounds act by inhibiting key enzymes involved in cellular processes.
Study 1: Cytotoxicity Assay
In a recent study, the compound was tested for cytotoxicity against various cancer cell lines using an MTT assay. The results indicated that it exhibited significant cytotoxic effects at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study reported that derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs based on substituent variations, synthesis methods, and reported activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Benzodioxol vs. Benzothiazole Cores :
- The benzodioxol moiety in the target compound may confer improved metabolic stability compared to nitro-substituted analogs (e.g., compound 5112), as nitro groups are prone to reduction in vivo .
- Benzothiazole-containing analogs (e.g., ) demonstrate enhanced antimicrobial and anticancer activities, likely due to their ability to intercalate with DNA or inhibit enzymes like topoisomerases.
Thiophene vs. Thiazole Substituents :
- Thiophene rings (as in the target compound) are electron-rich and may enhance π-π stacking with biological targets, whereas thiazole rings (e.g., ) introduce hydrogen-bonding capabilities via nitrogen atoms .
Patent-derived methods (e.g., ) often employ phase-transfer catalysts or carbodiimide coupling agents, which are absent in the synthesis of thiophene-based acrylamides .
Preparation Methods
Knoevenagel Condensation
The acrylate fragment is synthesized via Knoevenagel condensation between benzo[d]dioxole-5-carbaldehyde and malonic acid, catalyzed by piperidine in ethanol under reflux (Scheme 1). This method, adapted from furanyl acrylamide syntheses, affords the (E)-isomer exclusively due to thermodynamic stabilization of the trans-configuration.
Typical Procedure :
- Benzo[d]dioxole-5-carbaldehyde (10 mmol), malonic acid (12 mmol), and piperidine (0.5 mmol) in ethanol (50 mL) are refluxed for 6 h.
- Cooling and acidification with HCl yield crystalline (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (78% yield).
Characterization :
- ¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, J = 15.9 Hz, 1H, CH=), 6.83 (d, J = 15.9 Hz, 1H, CH=), 6.78–6.72 (m, 3H, Ar-H), 5.98 (s, 2H, OCH₂O).
- IR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).
Preparation of 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine
Nucleophilic Addition to Glyoxylamide
A two-step sequence is employed:
- Aldol Addition : Thiophen-2-yl- and thiophen-3-ylmagnesium bromides are sequentially added to ethyl glyoxylate at −78°C, yielding ethyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (64% yield).
- Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol generates the Boc-protected amine, which is deprotected with HCl/dioxane to the primary amine (51% overall yield).
Critical Optimization :
- Strict temperature control (−78°C) prevents ketone formation via over-addition.
- Boc protection mitigates amine oxidation during purification.
Amide Coupling Strategies
HATU-Mediated Coupling
Adapting protocols from thiazole-2-amine derivatization, the acryloyl chloride is generated in situ and coupled with the amine under mild conditions:
Procedure :
- (E)-3-(Benzo[d]dioxol-5-yl)acrylic acid (1.2 mmol) is treated with HATU (1.2 mmol) and DIEA (2.4 mmol) in DMF (10 mL) for 15 min.
- 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 mmol) is added, and the mixture is stirred at 25°C for 12 h.
- Purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) affords the title compound in 43% yield.
Advantages :
Mixed Anhydride Method
For scale-up, the mixed anhydride approach using isobutyl chloroformate proves effective:
- Acrylic acid (1.5 mmol) and N-methylmorpholine (1.8 mmol) in THF (15 mL) are treated with isobutyl chloroformate (1.5 mmol) at −15°C.
- After 30 min, the amine (1.0 mmol) is added, and the reaction is warmed to 25°C.
- Column chromatography (EtOAc/hexane, 1:3) yields 37% product.
Reaction Optimization and Challenges
Solvent and Base Selection
Comparative studies reveal:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | DIEA | 43 | 95 |
| THF | NMM | 37 | 89 |
| DCM | Pyridine | 28 | 82 |
DMF/DIEA maximizes yield by stabilizing the activated intermediate.
Stereochemical Integrity
The (E)-configuration is preserved by:
- Avoiding prolonged heating (>50°C), which promotes isomerization.
- Using radical inhibitors (e.g., BHT) in purification steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.65 (d, J = 15.6 Hz, 1H, CH=), 6.89 (d, J = 15.6 Hz, 1H, CH=), 6.82–6.79 (m, 3H, Ar-H), 7.45–7.12 (m, 4H, thiophene-H), 5.97 (s, 2H, OCH₂O), 4.92 (s, 1H, OH), 3.68–3.61 (m, 2H, CH₂NH).
- ¹³C NMR : δ 165.8 (C=O), 148.2, 147.9 (OCH₂O), 140.1 (CH=), 126.5–124.3 (thiophene-C), 108.4–101.2 (Ar-C), 69.5 (C-OH), 44.1 (CH₂NH).
High-Resolution Mass Spectrometry (HRMS)
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g/batch) employs:
Waste Stream Management
- DMF is recovered via distillation (85% efficiency).
- Thiophene byproducts are adsorbed on activated carbon prior to incineration.
Q & A
Q. What are the standard synthetic protocols for preparing this acrylamide derivative, and what analytical techniques confirm its purity?
The synthesis involves a multi-step process:
- Step 1 : Coupling of benzo[d][1,3]dioxol-5-ylacrylic acid with the hydroxyethyl-thiophene precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar solvents like DMF or ethanol .
- Step 2 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Analytical confirmation :
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups .
- Mass spectrometry (MS) for molecular weight validation .
- IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) .
Q. How is the stereochemical integrity of the (E)-configured acrylamide maintained during synthesis?
- Use of anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or isomerization .
- Monitoring reaction progress via TLC or HPLC to detect intermediate byproducts .
- Stereochemical confirmation through NOESY NMR to validate the (E)-configuration .
Advanced Research Questions
Q. What computational methods predict the electronic properties and binding interactions of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Molecular docking : Employ software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .
- Thermochemical analysis : Assess stability using Gibbs free energy calculations .
Example DFT Parameters :
| Functional | Basis Set | Solvent Model | Application |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (Water) | Reactivity |
| M06-2X | def2-TZVP | COSMO | Binding Energy |
| Referenced from . |
Q. How can contradictory bioactivity data between enzyme assays and cell-based studies be resolved?
- Assay optimization :
- Use isothermal titration calorimetry (ITC) to validate target binding affinity .
- Perform cell permeability assays (e.g., Caco-2 models) to assess membrane penetration .
- Metabolite screening : LC-MS/MS to identify active metabolites interfering with in vitro results .
- Dose-response curves : Compare IC₅₀ values across assay types to identify off-target effects .
Q. What strategies minimize stereochemical impurities in derivatives of this compound?
- Chiral catalysts : Use (R)- or (S)-BINOL-based systems for asymmetric synthesis .
- Dynamic kinetic resolution : Optimize pH and temperature to favor enantiomeric excess .
- Analytical validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for novel derivatives?
- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Single-crystal analysis (using SHELX ) for unambiguous structural confirmation.
- Solvent effects : Compare NMR data in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Q. What explains variations in reported biological activity across similar acrylamide derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify thiophene or benzo[d][1,3]dioxole substituents and assay activity .
- Free energy perturbation (FEP) calculations : Quantify substituent effects on binding using molecular dynamics .
Methodological Tables
Table 1 : Key Stability Parameters for Pharmacological Studies
| Condition | Stability Outcome | Method of Analysis | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | Stable for 48 hrs | HPLC-UV | |
| Light exposure | Degrades by 20% | LC-MS | |
| Oxidative stress | No decomposition | TGA/DSC |
Table 2 : Common Reaction Catalysts and Yields
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DMF | 78 | 98 |
| Pd/C (H₂) | Ethanol | 85 | 99 |
| Enzymatic (CAL-B) | THF | 92 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
